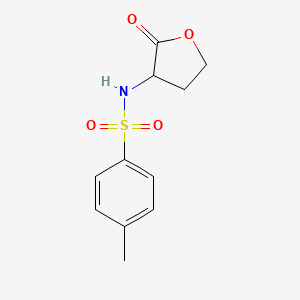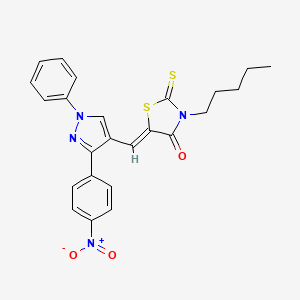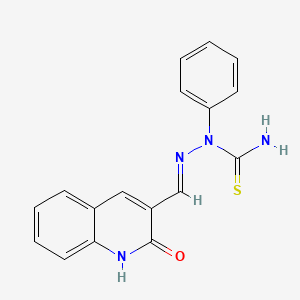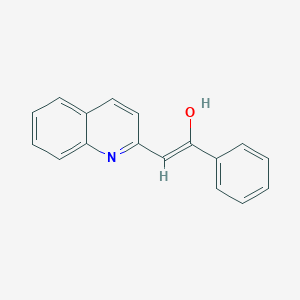![molecular formula C16H16O B12884183 1-Isopropyl-4-methyldibenzo[b,d]furan CAS No. 62787-26-2](/img/structure/B12884183.png)
1-Isopropyl-4-methyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-methyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. The presence of isopropyl and methyl groups on the dibenzofuran structure imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methyldibenzo[b,d]furan can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diaryliodonium salts in the presence of a copper catalyst. This method allows for the efficient formation of the dibenzofuran core . Another approach involves the Friedel-Crafts reaction, where methyl 3-(4-hydroxyphenyl)propionate reacts with a suitable chloride under acidic conditions to form the desired dibenzofuran structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-4-methyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced dibenzofuran derivatives.
Substitution: Nitro or halogenated dibenzofuran compounds.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-methyldibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-4-methyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyldibenzo[b,d]furan: Lacks the isopropyl group, resulting in different chemical and physical properties.
Dibenzofuran: The parent compound without any substituents, serving as a basic structure for various derivatives.
1-Isopropyl-4-methyldibenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring, leading to distinct reactivity and applications.
Uniqueness
1-Isopropyl-4-methyldibenzo[b,d]furan is unique due to the presence of both isopropyl and methyl groups, which influence its reactivity, solubility, and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62787-26-2 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-yldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-10(2)12-9-8-11(3)16-15(12)13-6-4-5-7-14(13)17-16/h4-10H,1-3H3 |
Clave InChI |
USDRZFRUPRHALA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C(C)C)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


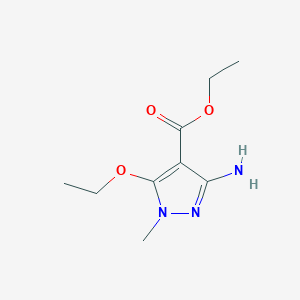
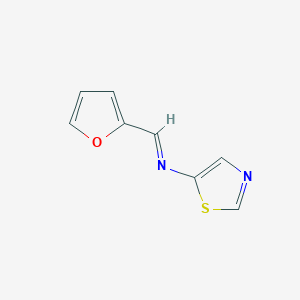
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
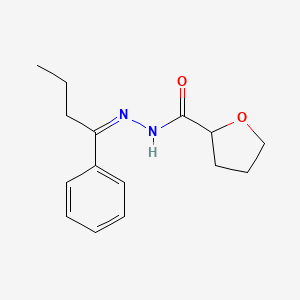
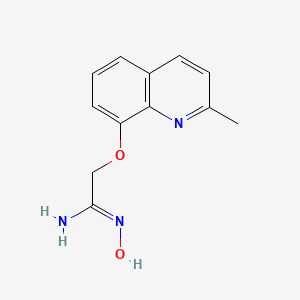
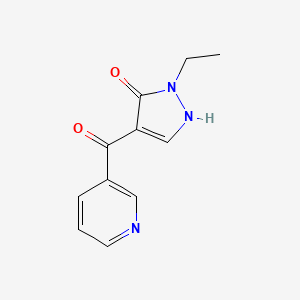
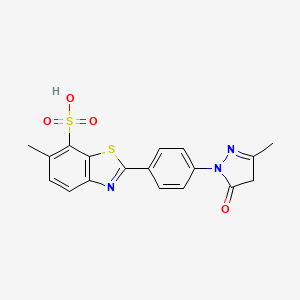
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
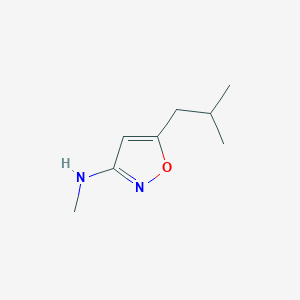
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)
